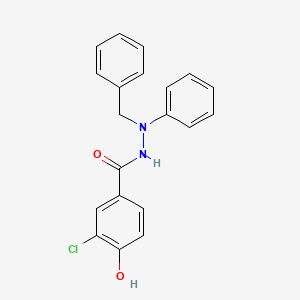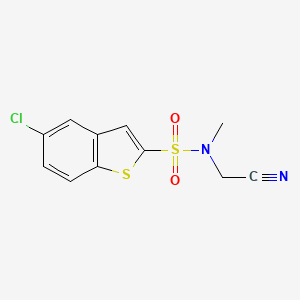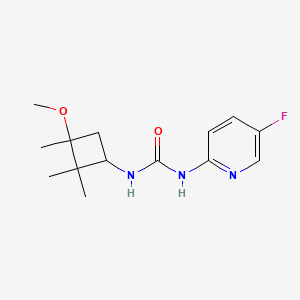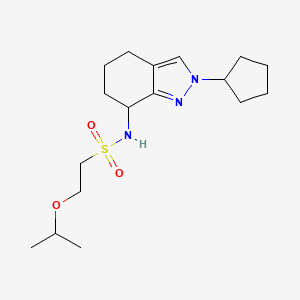![molecular formula C18H28N4O2 B7682343 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide](/img/structure/B7682343.png)
4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide involves the inhibition of various enzymes and signaling pathways involved in cancer growth and neurological disorders. 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a role in cancer growth and neurodegeneration. 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide also inhibits the activity of protein kinase C (PKC), which is involved in cell signaling and has been implicated in cancer and neurological disorders.
Biochemical and Physiological Effects:
4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been found to have various biochemical and physiological effects in cancer and neurological disorders. In cancer research, 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and enhance the immune response against cancer cells. In neurological disorders, 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been found to reduce oxidative stress, inflammation, and neuronal cell death, and improve cognitive function and memory.
实验室实验的优点和局限性
4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has several advantages for lab experiments, including its high potency and specificity for its target enzymes and signaling pathways. 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide is also relatively easy to synthesize and purify, making it readily available for research. However, 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has some limitations, including its potential toxicity and off-target effects, which require careful dose optimization and toxicity testing.
未来方向
Future research on 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in cancer and neurological disorders. 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide's potential as a combination therapy with chemotherapy drugs should also be further investigated. Additionally, the development of more potent and selective 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide analogs could enhance its therapeutic potential and reduce its potential toxicity.
合成方法
The synthesis of 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide involves the reaction of 4-aminobenzamide with N-(2-chloroethyl)morpholine hydrochloride and 4-piperidone hydrochloride in the presence of a reducing agent. The resulting product is then purified using column chromatography to obtain pure 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide.
科学研究应用
4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been extensively studied for its potential therapeutic applications in cancer and neurological disorders. In cancer research, 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has also been found to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.
In neurological disorders, 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been shown to have neuroprotective effects, preventing neuronal cell death and reducing inflammation in the brain. 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
属性
IUPAC Name |
4-[[1-(2-morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c19-18(23)15-1-3-16(4-2-15)20-17-5-7-21(8-6-17)9-10-22-11-13-24-14-12-22/h1-4,17,20H,5-14H2,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBITWBVWACJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)C(=O)N)CCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(diethylcarbamoyl)phenyl]-2-(ethylamino)pyridine-4-carboxamide](/img/structure/B7682262.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-5-(cyclopropylsulfamoyl)furan-2-carboxamide](/img/structure/B7682270.png)
![1-(1-Methylpyrazol-4-yl)-3-[4-(5-methylthiophene-2-carbonyl)piperazin-1-yl]piperidin-2-one](/img/structure/B7682276.png)
![[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl 5-fluoropyridine-3-carboxylate](/img/structure/B7682279.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4,6-dimethylpyridin-2-yl)benzamide](/img/structure/B7682290.png)
![2-chloro-N-(4,6-dimethylpyridin-2-yl)-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7682302.png)
![3-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]-1-(2,2,2-trifluoroethyl)piperidin-2-one](/img/structure/B7682307.png)
![3-methyl-N-[3-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]propyl]furan-2-carboxamide](/img/structure/B7682323.png)


![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B7682346.png)


